Carbamoyloxyurea

Description

Historical Context of Discovery and Early Mechanistic Inquiries

Carbamoyloxyurea was identified as an oxidation product of hydroxyurea (B1673989). asm.orgnih.gov Early research into its biological effects revealed that it possesses distinct properties from its parent compound. A notable study in 1970 investigated the effects of this compound on Escherichia coli. asm.orgnih.gov This research demonstrated that this compound is bactericidal to E. coli, a key distinction from the primarily bacteriostatic action of hydroxyurea. asm.org

The early mechanistic inquiries focused on its mode of action in bacteria. It was found that the drug-induced killing of E. coli by this compound is independent of the cell's metabolism. asm.orgnih.gov The primary cellular processes affected were identified as ribonucleic acid (RNA) and protein synthesis. asm.orgnih.gov Furthermore, the lethal action of this compound was observed to be accompanied by the degradation of cellular deoxyribonucleic acid (DNA). asm.orgnih.gov This mechanism of causing DNA degradation set it apart from hydroxyurea, which is known to inhibit DNA synthesis reversibly. asm.orgnih.gov

These initial findings laid the groundwork for understanding this compound as a bioactive molecule with a unique profile of activity compared to its well-studied precursor, hydroxyurea.

Research Significance within Chemical Biology and Medicinal Chemistry Frameworks

The distinct biological activities of this compound have established its significance as a tool and a subject of study in chemical biology and medicinal chemistry. Its role extends from being a research chemical to a potential building block in drug discovery. nih.gov

In the realm of medicinal chemistry, this compound is recognized for its potential applications in the development of therapeutic agents. It has been investigated for its potential as an anti-tumor agent. The compound is an effective inhibitor of mammalian ribonucleotide reductase, an enzyme crucial for DNA synthesis, which is a common target in cancer therapy. pharmaffiliates.com This inhibitory action provides a mechanistic basis for its potential anti-cancer properties.

Beyond oncology, research has suggested its potential utility against autoimmune diseases, such as rheumatoid arthritis, through the inhibition of prostaglandin (B15479496) synthesis. biosynth.com Molecular modeling studies have also explored its potential antiviral activity, suggesting it may inhibit viral replication by binding to the exterior of a virus particle and preventing its attachment to host cells. biosynth.com

From a chemical biology perspective, this compound serves as a valuable probe for studying cellular processes. Its ability to interfere with fundamental processes like DNA, RNA, and protein synthesis allows researchers to dissect these complex pathways. asm.orgnih.gov The compound's utility as an intermediate in organic synthesis further enhances its value, providing a scaffold for the creation of more complex molecules with tailored biological activities. cymitquimica.com The presence of both carbamoyl (B1232498) and urea (B33335) functional groups contributes to its reactivity and its potential as a building block in the synthesis of novel compounds. cymitquimica.com

The following table provides a summary of the key research findings related to this compound:

| Area of Research | Key Findings | References |

|---|---|---|

| Bacteriology | Bactericidal against E. coli by affecting RNA and protein synthesis and causing DNA degradation. | asm.orgnih.govnih.gov |

| Enzyme Inhibition | Effective inhibitor of mammalian ribonucleotide reductase. | pharmaffiliates.com |

| Anti-Tumor Potential | Investigated as a potential anti-tumor drug. | |

| Anti-Inflammatory | Shown to be potentially effective against autoimmune diseases by inhibiting prostaglandin synthesis. | biosynth.com |

| Antiviral Research | Molecular modeling suggests potential to inhibit viral replication by preventing attachment to host cells. | biosynth.com |

| Organic Synthesis | Used as an intermediate in organic and drug synthesis. | cymitquimica.com |

Properties

IUPAC Name |

(carbamoylamino) carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N3O3/c3-1(6)5-8-2(4)7/h(H2,4,7)(H3,3,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGWUIXOGKKOEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196512 | |

| Record name | Carbamoyloxyurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4543-62-8 | |

| Record name | Carbamoyloxyurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004543628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamoyloxyurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, (aminocarbonyl)azanyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Chemical Transformations

Established Synthetic Methodologies and Chemical Precursors

Degradation Pathways and Chemical Stability in Research Media

Hydrolysis is considered the most probable degradation pathway for hydroxycarbamide (hydroxyurea), leading to the formation of carbamoyloxyurea. google.comgoogle.com this compound itself is susceptible to hydrolysis or decomposition when exposed to strong acids or bases. cymitquimica.com

The stability of solutions containing hydroxycarbamide, from which this compound can degrade, is significantly affected by physiochemical parameters such as pH and temperature. google.comgoogle.com Stability studies have shown that degradation rates are lower at pH 7.0 and 8.0 compared to more acidic conditions (pH 3.0 and 5.0). google.comgoogle.com Furthermore, storing samples at 5°C substantially reduces degradation across all tested pH ranges. google.comgoogle.com Conversely, accelerated conditions, such as 40°C and 75% relative humidity, result in significant degradation and loss of assay. google.comgoogle.com

Hydroxyurea's stability in aqueous solutions is compromised over time or when exposed to heat, leading to its breakdown into various toxic intermediates, including this compound. nih.govasm.org Specifically, incubation of hydroxyurea (B1673989) at temperatures of 37°C and above has been shown to generate this compound, along with nitrosourea (B86855) and o-carbamoylhydroxylamine. nih.govasm.org Aqueous solutions prepared as intermediates for dry hydroxycarbamide compositions have been found to be stable for only approximately 36 hours at room temperature (25°C) before unacceptable levels of degradation products accumulate. google.comgoogle.com While a target pH of 6.6 resulted in slightly higher levels of this compound formation at 25°C/60% RH compared to a pH of 6.2, these levels remained within acceptable limits. google.com this compound is generally stable under normal conditions, but it should be stored away from strong acids or bases to prevent hydrolysis or decomposition. cymitquimica.com

This compound has been identified as a primary degradation product of hydroxycarbamide (hydroxyurea) solutions, particularly when stored at temperatures between 2°C and 8°C. google.comgoogle.com Its formation from hydroxyurea is observed under conditions of heat or prolonged storage. nih.govasm.org In addition to this compound, other degradation products of hydroxyurea include N-hydroxyurethane, hydrogen cyanide, nitric oxide, and peroxides. nih.govasm.orgnih.gov The identification of this compound in stability studies is commonly performed using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). google.comgoogle.com

Oxidative Transformations and Related Species

This compound is recognized as an oxidation product of hydroxyurea. rsc.orgmdpi.comresearchgate.netnih.govupenn.eduresearchgate.net The oxidation of hydroxyurea with iodine in an aqueous ammonium (B1175870) carbonate solution can lead to the formation of N-carbamoyloxyurea. rsc.org It has been suggested that hydroxyurea can induce oxidative free radicals, which may cause DNA damage through interactions with iron or other metals. nih.gov Oxidative stress is also considered a contributing factor to the cytotoxic effects observed with hydroxyurea. mdpi.comresearchgate.netresearchgate.net Notably, this compound itself is bactericidal, and its lethal action is associated with the degradation of cellular deoxyribonucleic acid, a mechanism that distinguishes it from hydroxyurea, which is primarily bacteriostatic. nih.gov

Mechanistic Investigations of Biological Activity at the Molecular and Cellular Level

Modulation of Ribonucleotide Reductase (RNR) Activity

Carbamoyloxyurea is a known inhibitor of mammalian ribonucleotide reductase (RNR), an enzyme crucial for the synthesis of deoxyribonucleotides required for DNA replication and repair. nih.govpharmaffiliates.com Its inhibitory action on RNR disrupts these fundamental cellular processes.

N-carbamoyloxyurea acts as a potent inhibitor of mammalian ribonucleotide reductase. nih.gov The development of cellular resistance to this compound has provided insights into its interaction with the enzyme. Studies on resistant cell lines have revealed two primary mechanisms of resistance: elevated levels of RNR enzyme activity and structural modifications to the enzyme itself, suggesting a direct interaction between this compound and RNR. nih.gov

The mammalian RNR enzyme is a heterodimer composed of two subunits, R1 and R2. While the precise binding site of this compound on the RNR subunits has not been definitively elucidated in the available literature, inferences can be drawn from its similarity to hydroxyurea (B1673989). Hydroxyurea is known to interact with the R2 subunit, quenching the essential tyrosyl free radical necessary for the enzyme's catalytic activity. nih.govnih.govnih.gov It is plausible that this compound shares a similar mechanism of action, targeting the R2 subunit.

Further research into N-carbamoyloxyurea-resistant cell lines has shown that changes in the activity of different RNR substrate-specificities are not always coordinated. For instance, an increase in resistance was accompanied by a significant rise in CDP reductase activity but not ADP reductase activity. nih.gov This suggests that this compound may interact with the enzyme in a way that differentially affects the reduction of various ribonucleotide substrates, hinting at the complexity of its interaction with the RNR holoenzyme. nih.gov

Table 1: Observed Alterations in N-Carbamoyloxyurea Resistant Cell Lines

| Alteration Type | Description | Implication for RNR Interaction | Reference |

| Increased Enzyme Levels | Resistant cells exhibit higher overall levels of ribonucleotide reductase. | Suggests a compensatory mechanism to overcome inhibition. | nih.gov |

| Structural Modification | The ribonucleotide reductase enzyme in resistant cells shows reduced sensitivity to the drug. | Points to a direct interaction and binding of this compound to the enzyme. | nih.gov |

| Differential Substrate Reduction | Resistance is associated with increased CDP reductase activity without a corresponding increase in ADP reductase activity. | Indicates a specific, rather than general, inhibitory effect on the enzyme's catalytic functions. | nih.gov |

The inhibition of RNR by compounds like this compound is expected to have a direct impact on the intracellular concentrations of deoxyribonucleotide triphosphates (dNTPs). RNR is the rate-limiting enzyme in the de novo synthesis of dNTPs. nih.gov By inhibiting RNR, this compound disrupts the production of these essential precursors for DNA synthesis.

While direct quantitative studies on the specific effects of this compound on dNTP pools are not extensively detailed in the available research, the consequences can be inferred from its mechanism of action and from studies with the related compound, hydroxyurea. Inhibition of RNR by hydroxyurea leads to a significant decrease in the cellular dNTP pools, which in turn slows or arrests DNA replication. nih.govnih.gov This depletion of dNTPs is a primary contributor to the cytotoxic effects of RNR inhibitors. nih.gov An imbalance in the dNTP pools can also lead to increased mutation rates and genomic instability. nih.govnih.gov

The disruption of dNTP synthesis through RNR inhibition by this compound triggers distinct cellular responses. As a cytotoxic agent, N-carbamoyloxyurea's inhibition of DNA synthesis leads to the activation of cell cycle checkpoints and, ultimately, apoptosis (programmed cell death). nih.govnih.gov

A primary response to the depletion of dNTPs is the arrest of the cell cycle in the S-phase, the period of active DNA replication. nih.govbiorxiv.orgnih.gov This S-phase arrest is a protective mechanism, preventing cells from attempting to replicate their DNA without an adequate supply of the necessary building blocks, which could lead to catastrophic DNA damage. nih.govnih.gov The checkpoint signaling pathways, involving proteins such as ATM and ATR, are activated in response to replication stress, leading to the halt in cell cycle progression. nih.govfrontiersin.org

If the RNR inhibition is sustained or the resulting DNA damage is too severe to be repaired, the cell will initiate apoptosis. nih.gov This process involves a cascade of caspase activation, leading to the orderly dismantling of the cell. nih.govreactome.orgnih.govmdpi.comreactome.orgnih.govunime.itmedchemexpress.com

While both this compound and hydroxyurea are inhibitors of RNR, studies have revealed significant differences in their biological effects and, by extension, their mechanisms of action. This compound, an oxidation product of hydroxyurea, exhibits distinct cytotoxic properties. nih.gov

In studies on Escherichia coli, this compound was found to be bactericidal, and its killing action was independent of cellular metabolism. In contrast, hydroxyurea is primarily bacteriostatic, and its lethal effects are dependent on the cell's metabolic activity. nih.gov This suggests that this compound may have additional or more potent mechanisms of action beyond the simple inhibition of RNR.

Furthermore, the cellular processes most affected by this compound were found to be ribonucleic acid (RNA) and protein synthesis, which is a departure from the primary effect of hydroxyurea on DNA synthesis. nih.gov The development of resistance to N-carbamoyloxyurea also shows a distinct pattern, with a notable increase in CDP reductase activity that is not mirrored for ADP reductase, a phenomenon not as clearly defined with hydroxyurea resistance. nih.gov

Table 2: Comparative Effects of this compound and Hydroxyurea

| Feature | This compound | Hydroxyurea | Reference |

| Primary Effect on E. coli | Bactericidal | Bacteriostatic | nih.gov |

| Dependence on Cellular Metabolism | Independent | Dependent | nih.gov |

| Most Affected Cellular Syntheses | RNA and protein | DNA | nih.gov |

| Resistance-Associated Enzyme Activity | Significant increase in CDP reductase activity | Less specific changes in reductase activity | nih.gov |

Induction of Deoxyribonucleic Acid (DNA) Damage and Associated Cellular Responses

Beyond its effects on RNR, this compound has been shown to directly interact with and damage DNA.

A significant and distinct mechanism of action of this compound is its ability to directly cause the degradation of DNA. nih.govnih.gov This effect is a key differentiator from hydroxyurea. The lethal action of this compound is accompanied by the degradation of cellular deoxyribonucleic acid. nih.gov

The precise chemical mechanism of this DNA degradation is not fully elucidated in the provided search results but is suggested to be a consequence of its nature as an oxidation product. nih.govnih.gov It is plausible that this compound or its breakdown products can generate reactive species that lead to oxidative damage to the DNA bases or the deoxyribose backbone, resulting in strand breaks. This direct chemical assault on the integrity of DNA contributes significantly to its cytotoxicity, independent of its RNR inhibitory effects.

Interplay with Endogenous DNA Repair Pathways

This compound, an oxidation product of hydroxyurea, exerts its biological effects in part through direct interaction with deoxyribonucleic acid (DNA). Research indicates that the compound's lethal action is associated with the degradation of cellular DNA. biosynth.comnih.gov This degradation suggests an interference with the structural integrity of DNA, which would inherently trigger endogenous DNA repair mechanisms within the cell.

Effects on Ribonucleic Acid (RNA) and Protein Biosynthesis

Investigations into the biological effects of this compound have demonstrated its significant impact on macromolecular synthesis. In studies conducted on Escherichia coli, both ribonucleic acid (RNA) and protein biosynthesis were identified as the processes most affected by the compound. biosynth.comnih.govnih.gov The bactericidal action of this compound was found to be independent of cellular metabolism, distinguishing it from its parent compound, hydroxyurea. biosynth.comnih.gov This direct interference with the fundamental processes of transcription (RNA synthesis) and translation (protein synthesis) highlights a broad-spectrum disruption of cellular functions, contributing to its cytotoxic effects.

Inhibition of Other Enzyme Systems

While direct studies on the inhibition of urease by this compound are not prominent in the reviewed literature, research on its parent compound, hydroxyurea, and related derivatives provides relevant context. Hydroxyurea is a known competitive inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea (B33335). nih.govnih.gov However, its potency is considered moderate.

Research into N-substituted hydroxyureas has shown that certain derivatives can be more potent urease inhibitors than hydroxyurea itself. capes.gov.br For example, m-methyl- and m-methoxy-phenyl substituted hydroxyureas demonstrated the most significant inhibitory activity against jack bean urease among a series of sixteen tested derivatives. capes.gov.br This suggests that modifications to the hydroxyurea structure can enhance its interaction with the urease active site. Given that this compound is an oxidation product of hydroxyurea, its potential as a urease inhibitor warrants investigation, though specific inhibitory data (e.g., IC₅₀ or Kᵢ values) for this compound are not available in the surveyed scientific literature.

Table 1: Urease Inhibition by Hydroxyurea and Related Compounds

| Compound | Reported IC₅₀ Value | Enzyme Source | Notes |

|---|---|---|---|

| Hydroxyurea | 100 µM | Bacterial Urease | Considered a representative competitive inhibitor. nih.gov |

| Acetohydroxamic Acid (AHA) | 42 µM | Bacterial Urease | A standard reference inhibitor, more potent than hydroxyurea. nih.gov |

| m-Methyl-phenyl substituted hydroxyurea | Not specified | Jack Bean Urease | Reported as more potent than hydroxyurea. capes.gov.br |

| m-Methoxy-phenyl substituted hydroxyurea | Not specified | Jack Bean Urease | Reported as more potent than hydroxyurea. capes.gov.br |

Based on a review of the available scientific literature, there are no specific studies investigating the inhibitory effects of this compound on carbonic anhydrase enzymes. This class of metalloenzymes is a target for various therapeutic agents, but research has not extended to include this compound. wikipedia.orgnih.govnih.gov

Molecular Mechanisms of Antiviral Activity

This compound has been reported to possess antiviral properties, specifically through the inhibition of viral replication. biosynth.com Studies have indicated its activity against viruses such as the Human Immunodeficiency Virus (HIV). biosynth.com The proposed mechanism of action involves the binding of this compound to the exterior surface of the virus particle. biosynth.com This interaction is thought to physically obstruct the virus, preventing it from attaching to host cells, a critical first step in the viral life cycle. biosynth.com By blocking this receptor binding, this compound effectively inhibits viral entry and subsequent replication. This mechanism, centered on attachment inhibition, distinguishes it from many antiviral agents that target internal viral enzymes or replication processes. nih.govpharmacy180.com

Ligand-Target Interactions with Viral Components (e.g., Viral Surface Binding)

While it has been suggested that this compound may inhibit the replication of viruses such as HIV through interactions with the viral surface, specific details regarding these ligand-target interactions remain largely uncharacterized in the public domain. Molecular modeling studies have been alluded to in broader chemical summaries, proposing that this compound has the ability to bind to the exterior surface of a virus, thereby preventing the viral particle from attaching to host cells. This interaction is thought to block the initial and critical step of receptor binding.

However, detailed research findings that delineate the specific viral proteins involved, the precise binding sites on these proteins, and the nature of the molecular interactions (e.g., hydrogen bonding, hydrophobic interactions, binding affinity scores) are not available in published literature. Consequently, the creation of a data table summarizing such specific ligand-target interactions is not feasible at this time.

Mechanistic Insights into Anti-Inflammatory Effects

The potential anti-inflammatory properties of this compound have been linked to its ability to modulate key pathways in the inflammatory response.

It has been reported that this compound may exert anti-inflammatory effects by inhibiting prostaglandin (B15479496) synthesis, a pathway critical in the mediation of inflammation and pain. Prostaglandins are lipid compounds derived from fatty acids through the enzymatic action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Despite the assertion of its inhibitory role in prostaglandin synthesis, detailed enzymatic studies and molecular-level investigations into the precise mechanism of action of this compound are not extensively documented. Research on structurally related compounds, such as N-hydroxycarbamates, has indicated an inhibitory effect on 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which are also pro-inflammatory mediators. This suggests a potential, though unconfirmed, mechanism for this compound's anti-inflammatory activity.

However, specific data from cyclooxygenase or lipoxygenase inhibition assays for this compound, including IC50 values or kinetic analysis, are not present in the available literature. Without such detailed research findings, a comprehensive and scientifically robust explanation of how this compound modulates prostaglandin synthesis at the molecular level cannot be constructed. Interactive data tables detailing these specific enzymatic interactions are therefore not possible to generate based on current knowledge.

Cellular and Subcellular Responses to Carbamoyloxyurea Exposure

Cell Cycle Perturbation and Checkpoint Activation

The integrity of the cell cycle is fundamental to organismal health, and its disruption is a hallmark of many pathological conditions, including cancer. Cell cycle checkpoints are sophisticated surveillance mechanisms that ensure the proper order and fidelity of events such as DNA replication and chromosome segregation. reactome.org Carbamoyloxyurea has been shown to interfere with cell cycle progression, primarily by inducing stress during the DNA synthesis phase.

Induction of S-phase Arrest and Replication Stress

A primary and well-documented effect of this compound is its ability to induce S-phase arrest in proliferating cells. benchchem.commdpi.comnih.gov This arrest is a direct consequence of the compound's inhibitory action on ribonucleotide reductase, an essential enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. benchchem.comnih.govresearchgate.net By depleting the pool of available deoxyribonucleotides, this compound effectively stalls DNA polymerase movement at replication forks, leading to what is known as replication stress. mdpi.comnih.govresearchgate.net

This induced replication stress triggers the activation of the S-phase checkpoint, a complex signaling pathway that aims to stabilize the stalled replication forks and prevent entry into mitosis with incompletely replicated DNA. reactome.orgnih.govresearchgate.net While this checkpoint response can be a protective mechanism, prolonged or overwhelming replication stress can lead to the collapse of replication forks, generating DNA damage and ultimately leading to cell death. nih.govresearchgate.net This ability to halt cell division is a key reason for the interest in this compound as a potential antitumor agent. benchchem.comontosight.ai

Table 1: Effect of this compound on Cell Cycle Progression

| Cellular Process | Effect of this compound | Key Molecular Target | Consequence |

|---|---|---|---|

| DNA Synthesis | Inhibition | Ribonucleotide Reductase | Depletion of dNTPs |

| Cell Cycle Phase | Arrest | S-phase | Induction of Replication Stress |

| Checkpoint Activation | Yes | S-phase Checkpoint | Fork Stabilization / Cell Cycle Delay |

Cell Cycle Studies in Model Organisms (e.g., Tetrahymena)

The ciliated protozoan Tetrahymena has served as a valuable model organism for studying the fundamental aspects of cell cycle control. semanticscholar.orgnih.gov Studies on Tetrahymena have provided insights into the action of this compound on the cell cycle. mpg.denih.govdntb.gov.ua Research has demonstrated that, similar to its effects in mammalian cells, this compound can disrupt the cell cycle in this organism. semanticscholar.orgmpg.de These studies in simpler eukaryotic models help to elucidate the conserved mechanisms by which this compound exerts its effects on cell division.

Mechanisms of Cellular Cytotoxicity and Bactericidal Action

Beyond its effects on the cell cycle, this compound exhibits direct cytotoxic and bactericidal activities through mechanisms that distinguish it from its parent compound, hydroxyurea (B1673989).

Cellular Viability Studies in Cultured Cells

This compound has been shown to be cytotoxic to various cultured mammalian cell lines, effectively reducing cellular viability. benchchem.comresearcher.life This cytotoxicity is not solely dependent on its inhibition of DNA synthesis. The compound's lethal action is accompanied by the degradation of cellular deoxyribonucleic acid (DNA). nih.gov In contrast to hydroxyurea, which is primarily bacteriostatic and whose lethal action depends on cellular metabolism, this compound's bactericidal effect on organisms like Escherichia coli is independent of cellular metabolism. nih.govnih.gov This suggests a more direct and aggressive mechanism of cell killing.

Comparative Cytotoxic Profiles with Related Compounds

When comparing this compound to its parent compound, hydroxyurea, key differences in their cytotoxic profiles emerge. Hydroxyurea's primary effect is cytostatic, causing a reversible S-phase arrest from which cells can often recover upon removal of the drug. nih.govresearchgate.net this compound, on the other hand, demonstrates a more potent and direct bactericidal action. nih.gov

Furthermore, cell lines have been developed that exhibit resistance to this compound. dntb.gov.uaresearcher.life Studies of these resistant cells have revealed that a common mechanism of resistance is the elevation of ribonucleotide reductase activity. dntb.gov.ua Interestingly, some this compound-resistant cell lines also show cross-resistance to other ribonucleotide reductase inhibitors like hydroxyurea and guanazole. dntb.gov.uaresearcher.life However, research also indicates that this compound may have a second site of action within the DNA synthesis pathway, as resistance cannot always be solely attributed to increased ribonucleotide reductase levels. researcher.life

Table 2: Comparative Cytotoxicity of this compound and Hydroxyurea

| Feature | This compound | Hydroxyurea |

|---|---|---|

| Primary Effect on Bacteria | Bactericidal nih.gov | Bacteriostatic nih.gov |

| Dependence on Metabolism | Independent nih.gov | Dependent nih.gov |

| Primary Cellular Target | Ribonucleotide Reductase benchchem.comresearchgate.net | Ribonucleotide Reductase nih.govresearchgate.net |

| Additional Effects | DNA Degradation nih.gov | Reversible S-phase Arrest nih.govresearchgate.net |

Cellular Resistance Mechanisms to this compound

Phenotypic Alterations in Ribonucleotide Reductase Expression and Structure

The primary target of this compound is ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential precursors for DNA synthesis and repair. nih.govresearchgate.netresearcher.life Consequently, a primary mechanism of cellular resistance to this compound involves modifications related to this enzyme. Studies on drug-resistant cell lines, selected through sequential exposure to increasing concentrations of this compound, have identified two principal types of phenotypic alterations concerning RNR. nih.govcdnsciencepub.com

The first alteration is the overproduction of the RNR enzyme . nih.govcdnsciencepub.com In this scenario, the resistant cells exhibit elevated levels of RNR activity. While the enzyme itself retains its normal sensitivity to this compound, its increased quantity requires a higher concentration of the drug to achieve a sufficient level of inhibition to be cytotoxic. This effectively raises the threshold for the drug's efficacy.

The second identified alteration involves a structural modification of the ribonucleotide reductase enzyme . nih.govcdnsciencepub.com In these resistant cell lines, the RNR enzyme shows a reduced sensitivity to this compound. nih.gov This suggests that a change in the enzyme's conformation, likely at or near the drug's binding site, impairs the ability of this compound to inhibit its function. This intrinsic resistance at the molecular level allows the cell to maintain DNA synthesis even in the presence of the drug.

Interestingly, research has revealed a lack of coordination in the regulation of pyrimidine (B1678525) (CDP) and purine (B94841) (ADP) reductase activities in these resistant cells. nih.gov Specifically, increases in cellular resistance were often accompanied by significant elevations in CDP reductase activity but not necessarily in ADP reductase activity. nih.govcdnsciencepub.com This suggests that maintaining an adequate level of CDP reductase activity is particularly critical for acquiring resistance to DNA synthesis inhibitors like this compound. nih.govcdnsciencepub.com These observations have led to the hypothesis that independent enzyme substrate binding subunits exist and are regulated by different mechanisms. nih.govcdnsciencepub.com

| Resistance Mechanism | Key Phenotypic Change | Effect on Enzyme |

| Enzyme Overproduction | Increased levels of ribonucleotide reductase activity. | Wild-type sensitivity to this compound. |

| Structural Modification | Reduced sensitivity of ribonucleotide reductase to this compound. | Altered enzyme structure, likely at the drug-binding site. |

Structure Activity Relationship Sar Studies and Computational Molecular Design

Identification of Key Structural Determinants for Biological Efficacy

The biological efficacy of carbamoyloxyurea, primarily as an inhibitor of ribonucleotide reductase (RNR), is intrinsically linked to its unique molecular architecture. pharmaffiliates.com SAR studies, often comparing it with analogs like hydroxyurea (B1673989) and guanazole, have pinpointed several crucial structural features. researchgate.net

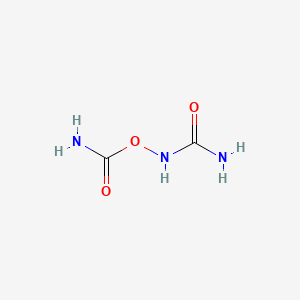

The core of this compound's activity lies in its N,O-dicarbamoylhydroxylamine structure, featuring two carbamoyl (B1232498) groups (C(=O)N) connected by a central nitrogen-oxygen (N-O) linkage. benchchem.comcymitquimica.com This arrangement is fundamental to its mechanism of action, which involves the inhibition of RNR, an enzyme critical for DNA synthesis. pharmaffiliates.comresearchgate.net The ability of this compound and similar compounds to act as radical scavengers is thought to be a key part of their interaction with the metalloenzyme RNR. researchgate.net

Research into cell lines that have developed resistance to this compound has provided further evidence for the importance of specific structural interactions. researcher.life In some resistant cell lines, alterations in the RNR enzyme itself were identified, suggesting that the enzyme's structure is modified, which in turn reduces the drug's sensitivity and inhibitory effect. researcher.life This underscores the direct and specific nature of the interaction between the compound and its biological target, where even subtle changes in the protein can disrupt binding and efficacy.

The table below summarizes the key structural elements and their contribution to the biological activity of this compound compared to its well-known analog, hydroxyurea.

| Compound | Key Structural Features | Impact on Biological Efficacy (RNR Inhibition) |

|---|---|---|

| This compound | N,O-dicarbamoylhydroxylamine core; Central N-O bond; Two terminal carbamoyl groups. benchchem.comnih.gov | Effective inhibitor of ribonucleotide reductase, disrupting DNA synthesis. researchgate.netresearcher.life The complete structure is crucial for potent activity. |

| Hydroxyurea | Contains a single hydroxamic acid (N-OH) group and one carbamoyl group. asm.org | Also an inhibitor of RNR, but with a different substitution pattern. asm.orgmdpi.com Structure-activity studies confirm the hydroxamic acid moiety is essential for its radical-scavenging mechanism. mdpi.com |

Computational Modeling and Molecular Docking Approaches

Computational chemistry offers powerful tools to investigate this compound at the atomic level, complementing experimental findings and guiding further research.

Molecular docking is a computational technique used to predict how a molecule (ligand), such as this compound, binds to the active site of a target protein, like ribonucleotide reductase. benchchem.com These simulations provide a three-dimensional model of the ligand-protein complex, revealing potential binding modes and key interactions.

The process involves obtaining the crystal structure of the target enzyme, often from a repository like the Protein Data Bank (PDB). researchgate.net For RNR inhibitors, the structure with PDB ID 1W68 has been utilized in such studies. researchgate.net The this compound molecule is then computationally "docked" into the enzyme's active site. The simulation software calculates the most favorable binding poses based on scoring functions that estimate the binding affinity.

These models can predict specific interactions, such as the formation of hydrogen bonds or other polar interactions between the carbamoyl groups of this compound and amino acid residues within the RNR active site. researchgate.netbenchchem.com By understanding these binding modes, researchers can rationalize the compound's inhibitory activity and explore how structural modifications might enhance or diminish its efficacy. This predictive power is invaluable for guiding the design of new, potentially more potent, enzyme inhibitors. benchchem.com

Ab initio (from first principles) calculations, such as those using Density Functional Theory (DFT), are employed to predict the electronic structure, geometry, and reactivity of this compound without prior experimental data. benchchem.comresearchgate.net These methods allow for a fundamental understanding of the molecule's intrinsic properties.

Computational analysis has been used to determine several key molecular properties of this compound, which are summarized in the table below. These descriptors, such as the topological polar surface area, provide quantitative measures that help characterize the molecule's behavior and its potential for intermolecular interactions, such as hydrogen bonding. benchchem.com

| Computed Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₂H₅N₃O₃ nih.gov | Defines the elemental composition of the molecule. |

| Molecular Weight | 119.08 g/mol nih.gov | The mass of one mole of the compound. |

| Topological Polar Surface Area (TPSA) | 107 Ų benchchem.com | Indicates significant polar character, which facilitates hydrogen bonding interactions with biological targets. benchchem.com |

| Rotatable Bond Count | 2 benchchem.com | Provides conformational flexibility, influencing reactivity and intermolecular interactions. benchchem.com |

| Molecular Complexity | 111 benchchem.com | Reflects the intricate bonding pattern and electronic distribution within the molecule. benchchem.com |

Advanced Analytical Methodologies in Carbamoyloxyurea Research

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Liquid Chromatography-Mass Spectrometry)

Spectroscopic methods are fundamental in elucidating the molecular structure of carbamoyloxyurea and identifying it within complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the compound's atomic connectivity and chemical environment. benchchem.com

¹H NMR: The proton NMR spectrum for this compound shows characteristic chemical shifts for the amino protons of the carbamoyl (B1232498) groups. These protons typically resonate in the downfield region, which is a result of the electron-withdrawing effect of the adjacent carbonyl groups. benchchem.com

¹³C NMR: The carbon-13 NMR spectrum displays distinct signals for the carbonyl carbons of the carbamoyl groups, generally appearing around 160-170 ppm. benchchem.com The unique N-O bond in the molecule influences the electronic environment of nearby carbons, adding complexity to the spectrum. benchchem.com

¹⁵N NMR: Nitrogen-15 NMR is valuable for distinguishing between the different nitrogen environments in the molecule. The nitrogen atoms of the amino groups have different chemical shifts compared to the central nitrogen atom involved in the N-O bond, reflecting their varied electron densities and bonding arrangements. benchchem.com

Mass Spectrometry (MS) , particularly when coupled with chromatography, is a powerful tool for the identification and separation of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is frequently employed to identify this compound in stability studies of hydroxyurea (B1673989) solutions. google.comgoogle.com It is also used to separate the compound from other co-degradants like N-hydroxyurethane. benchchem.com However, research has indicated that the poor ionization of the parent compound, hydroxyurea, can sometimes make LC-MS analysis challenging. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis has been successfully used to confirm the presence of this compound in aged hydroxyurea solutions, alongside gaseous byproducts such as nitric oxide (NO) and hydrogen cyanide (HCN). benchchem.comnih.gov

Infrared (IR) Spectroscopy helps in identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands for N-H stretching vibrations, typically in the 3200-3500 cm⁻¹ range, which are indicative of the primary amino groups. benchchem.com

A summary of spectroscopic data available for the characterization of this compound is presented below.

| Technique | Observed Feature | Significance | Reference |

| ¹H NMR | Downfield chemical shifts for amino protons. | Confirms the presence of carbamoyl groups. | benchchem.com |

| ¹³C NMR | Signals around 160-170 ppm. | Identifies carbonyl carbons of the carbamoyl groups. | benchchem.com |

| ¹⁵N NMR | Distinct chemical shifts for different nitrogen atoms. | Differentiates between amino and central N-O-linked nitrogen. | benchchem.com |

| LC-MS | Molecular ion peak corresponding to C₂H₅N₃O₃. | Used for identification and separation from degradants. | benchchem.comgoogle.comgoogle.com |

| GC-MS | Detection in aged solutions. | Confirms its formation alongside gaseous byproducts. | benchchem.comnih.gov |

| IR Spectroscopy | Absorption bands at 3200-3500 cm⁻¹. | Identifies N-H stretching of primary amino groups. | benchchem.com |

Derivatization Strategies for Enhanced Detection and Quantification

Chemical derivatization is a strategy used to improve the chromatographic properties and enhance the detectability of an analyte, which can be particularly useful when direct analysis presents challenges like poor ionization or volatility. nih.gov

In the context of this compound research, derivatization has been primarily mentioned for its parent compound, hydroxyurea, to facilitate GC-MS analysis. In one study, hydroxyurea was derivatized using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to form trimethylsilyl (B98337) derivatives. nih.gov This process was undertaken to reduce the possibility of thermal degradation artifacts during the high-temperature GC injection process. nih.gov While this specific application was for hydroxyurea, the principle applies to the analysis of mixtures where this compound is a component, as improving the analysis of the parent compound is often crucial for accurately studying its degradants.

The general approach of derivatization to improve analytical sensitivity and chromatographic behavior is a well-established practice. nih.gov For instance, in the analysis of other biological compounds, reagents are used to introduce a functional group that is more readily detected. An example is the derivatization of polyamines using isobutyl chloroformate to allow for sensitive quantification by LC-MS/MS. nih.gov Such strategies could potentially be adapted for this compound if direct detection methods lack the required sensitivity for a particular study.

| Strategy | Reagent Example | Purpose | Relevance to this compound | Reference |

| Silylation | MSTFA | To increase volatility and thermal stability for GC-MS. | Applied to the parent compound, hydroxyurea, to avoid analytical artifacts, thereby facilitating a clearer analysis of the entire degradation mixture. | nih.gov |

| Acylation | Isobutyl chloroformate | To create a derivative suitable for LC-MS/MS analysis with enhanced sensitivity. | A general strategy that could be explored for this compound if enhanced sensitivity is required. | nih.gov |

Quantitative Approaches for Mechanistic Pathway Elucidation

Quantitative analysis is essential for understanding the kinetics of this compound formation and its role in biological systems. These approaches help to elucidate the mechanisms by which it is formed and exerts its effects.

One key area of research has been quantifying the formation of this compound from hydroxyurea under various conditions. Stability studies have shown that pH and temperature are critical factors. For example, the formation of this compound is slower in solutions buffered at pH 6.0 compared to unbuffered solutions. benchchem.com In one study, quantitative analysis demonstrated that this compound levels could be kept below 0.5% w/v for up to 18 months when a hydroxycarbamide solution was formulated at a pH between 6.1 and 7.1 and stored at 2°C to 8°C. google.com The decomposition of hydroxyurea is time- and temperature-dependent, with maximal accumulation of this compound observed after 1-2 days at 37°C. benchchem.com

Quantitative studies have also been employed to link the concentration of this compound to biological activity. A direct correlation has been found between the concentration of this compound in aged hydroxyurea solutions and their bactericidal activity. benchchem.com Other research has used quantitative assays to measure the biological consequences of aged hydroxyurea solutions, which contain this compound. These assays include measuring increases in chromosomal fragmentation and mutation rates in E. coli, providing a quantitative basis to understand the compound's toxic effects. nih.gov In these studies, aged hydroxyurea, containing this compound, increased chromosomal fragmentation by 18-30% over untreated cells. nih.gov

Furthermore, in cell lines selected for resistance to N-carbamoyloxyurea, quantitative investigations of enzyme activity, specifically CDP and ADP reductase, have been performed. cdnsciencepub.com These studies help to identify the specific molecular alterations, such as changes in enzyme levels or sensitivity to the compound, that confer resistance, thereby clarifying its mechanism of action. cdnsciencepub.com

| Quantitative Method | Finding | Mechanistic Insight | Reference |

| HPLC & LC-MS Stability Studies | This compound formation is minimized at pH 6.1-7.1 and 2-8°C storage (<0.5% w/v). | Elucidates the chemical pathway and conditions that favor the stability of the parent compound versus degradation. | benchchem.comgoogle.com |

| Bactericidal Assays | Bactericidal activity of aged hydroxyurea correlates directly with this compound concentration. | Links the presence and quantity of the compound to a specific biological effect. | benchchem.com |

| Pulsed-Field Gel Electrophoresis | Aged hydroxyurea (containing this compound) increased chromosomal fragmentation by 18-30%. | Quantifies the extent of DNA damage, a key aspect of the compound's toxicity mechanism. | nih.gov |

| Enzyme Activity Assays | Altered CDP and ADP reductase activity levels and drug sensitivity in resistant cell lines. | Identifies the molecular targets and resistance mechanisms associated with this compound. | cdnsciencepub.com |

Future Directions and Emerging Research Avenues

Elucidation of Undefined Chemical Reactivity and Metabolite Pathways

A critical area for future research involves fully elucidating the chemical reactivity of carbamoyloxyurea and mapping its complete metabolic pathways. While it is known that this compound is an oxidation product of hydroxyurea (B1673989), the precise intermediates and end-products of its degradation in biological systems remain to be fully defined ibommedicaljournal.orgdntb.gov.ua. Understanding these transformations is crucial for comprehending its pharmacokinetics and pharmacodynamics. Studies could focus on identifying reactive intermediates that might contribute to its biological effects, similar to how reactive intermediates of hydroxyurea are believed to cause DNA damage in prolonged incubation nih.govresearchgate.net. Furthermore, exploring how different cellular environments and enzymatic systems influence its breakdown and reactivity will provide a more complete picture of its fate within an organism. Metabolomic platforms, both targeted and untargeted, can be instrumental in functionally characterizing metabolic enzymes and networks that might process this compound, thereby revealing novel metabolic pathways nih.gov.

Investigation of Novel Biological Targets and Cellular Signaling Pathways

Beyond its established role as an RNR inhibitor, future research should prioritize the investigation of novel biological targets and the cellular signaling pathways modulated by this compound pharmaffiliates.com. While hydroxyurea, a related compound, is known to inhibit RNR by directly reducing the diferric tyrosyl radical center in the R2 subunit, and can also target catalase and other metalloenzymes at high concentrations, the specific and unique targets of this compound need further exploration nih.govresearchgate.netmdpi.com. Research could employ high-throughput screening approaches to identify new protein interactions or enzymatic inhibitions. Furthermore, understanding how this compound influences various cellular signaling cascades, such as those involved in DNA damage response, cell cycle regulation, or oxidative stress, is essential nih.govresearchgate.netmdpi.com. For instance, given hydroxyurea's ability to activate the DNA replication checkpoint and induce oxidative stress, similar or distinct effects of this compound warrant thorough investigation nih.govresearchgate.netmdpi.com.

Exploration of this compound in Synergistic Research Modalities

Exploring this compound in synergistic research modalities represents a promising avenue. This involves investigating its combined effects with other compounds or therapies to achieve enhanced biological outcomes. For example, studies on hydroxyurea have shown synergistic antifungal effects when combined with sterol synthesis inhibitors mdpi.com. Similar investigations could be undertaken for this compound to identify combinations that yield synergistic inhibition of RNR, or other novel synergistic effects on cellular processes such as DNA synthesis, cell cycle progression, or oxidative stress pathways nih.govresearchgate.netmdpi.comresearchgate.netgoogle.com. This approach could lead to the development of novel combination strategies for various biological applications, potentially overcoming resistance mechanisms or improving efficacy.

Methodological Advancements for In Vitro Mechanistic Dissection and High-Throughput Screening

Future research will benefit significantly from methodological advancements for in vitro mechanistic dissection and high-throughput screening (HTS) of this compound. Developing more sensitive and specific in vitro assays will enable a detailed understanding of its molecular mechanisms of action, including its precise interaction with RNR and any newly identified targets researchgate.netresearchgate.net. HTS platforms, such as those utilizing fluorescent measurements of intracellular calcium flux or other cellular readouts, can be adapted to rapidly screen large libraries of compounds for synergistic effects with this compound or to identify new modulators of its activity youtube.com. These advancements will facilitate a more efficient and comprehensive exploration of this compound's biological potential, allowing for the rapid identification of active analogs or synergistic combinations.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing carbamoyloxyurea, and how can reproducibility be ensured?

- This compound (C₂H₅N₃O₃) is typically synthesized via urea derivatives under controlled conditions. A robust protocol includes:

- Stepwise temperature regulation (e.g., 60–80°C) to avoid side reactions.

- Solvent selection (e.g., aqueous or polar aprotic solvents) to optimize yield.

- Characterization via FT-IR and NMR to confirm the presence of carbamoyl and urea functional groups .

- Reproducibility requires explicit documentation of reagent purity, reaction time, and purification methods (e.g., recrystallization). Detailed procedural notes should align with guidelines for experimental rigor in peer-reviewed journals .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and purity profiles?

- Structural analysis :

- FT-IR : Identify N-H (urea) and carbonyl (C=O) stretches at ~1650–1750 cm⁻¹.

- ¹H/¹³C NMR : Confirm proton environments (e.g., urea NH₂ at δ 5.5–6.5 ppm) and carbon backbone .

- Purity assessment :

- HPLC-MS : Quantify impurities using reverse-phase columns and monitor molecular ion peaks (m/z 135.08 for C₂H₅N₃O₃).

- Elemental analysis : Validate C, H, N, O percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational chemistry models complement experimental studies of this compound’s reactivity?

- Density Functional Theory (DFT) : Predict reaction pathways (e.g., carbamoylation kinetics) using software like Gaussian or WebMO. Validate models against experimental kinetics data (e.g., Arrhenius plots) .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design. Ensure computational parameters (basis sets, solvation models) align with experimental conditions .

Q. What strategies resolve contradictions in this compound’s reported bioactivity data across studies?

- Meta-analysis : Aggregate data from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers.

- Experimental replication : Control variables like pH, temperature, and solvent purity to isolate confounding factors .

- Critical appraisal : Assess methodological rigor (e.g., cell-line specificity in cytotoxicity assays) to contextualize discrepancies .

Q. How should researchers design statistical frameworks for this compound dose-response studies?

- Dose-ranging experiments : Use a logarithmic concentration series (e.g., 1 nM–100 µM) to establish EC₅₀ values.

- Non-linear regression : Fit data to Hill or Logit models using tools like GraphPad Prism. Report confidence intervals and R² values to quantify uncertainty .

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating research questions about this compound’s mechanism of action?

- PICO : Define Population (e.g., cancer cell lines), Intervention (this compound exposure), Comparison (control groups), and Outcomes (apoptosis markers).

- FINER : Ensure questions are Feasible (lab resources), Interesting (novelty in urea derivatives), Novel (unexplored targets), Ethical (in vitro vs. in vivo models), and Relevant (therapeutic potential) .

Methodological Best Practices

- Data presentation : Use tables to compare synthetic yields (e.g., Table 1) and figures (e.g., reaction mechanisms) to enhance clarity. Avoid overcrowding visuals with excessive structures .

- Ethical sourcing : Collect original data instead of relying on external databases. Document IRB approvals for biological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.